methyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate
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Description
Methyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate, also known as methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate, is a chemical compound with the molecular formula C11H9NO4 . It has a molecular weight of 219.19 .
Synthesis Analysis
The synthesis of this compound and its derivatives often involves the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides . The possibility of chemoselective reduction of the nitrile group in the presence of an amide has been shown .Molecular Structure Analysis
The molecular structure of methyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate consists of an indole ring attached to a methyl acetate group . The indole ring contains two oxygen atoms, creating a dioxo group, and the methyl acetate group is attached to the nitrogen atom of the indole ring .Physical And Chemical Properties Analysis
This compound has a density of 1.368±0.06 g/cm3 (Predicted), a melting point of 113 °C, a boiling point of 345.7±25.0 °C (Predicted), and a flash point of 162.9°C . Its vapor pressure is 6.04E-05mmHg at 25°C, and it has a refractive index of 1.581 .Future Directions
Given the potential of 2,3-dihydroindoles for the synthesis of new compounds with neuroprotective and antioxidant properties , future research could focus on exploring these properties in more detail. Additionally, the development of new synthetic strategies and the study of the biological activities of this compound and its derivatives could be valuable areas of investigation .
properties
IUPAC Name |
methyl 2-(2,3-dioxoindol-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-16-9(13)6-12-8-5-3-2-4-7(8)10(14)11(12)15/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYKKZVXEWPFJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2C(=O)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate |
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